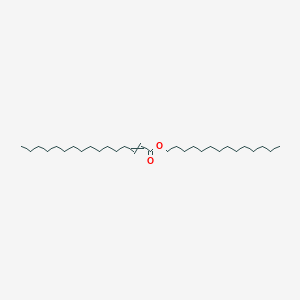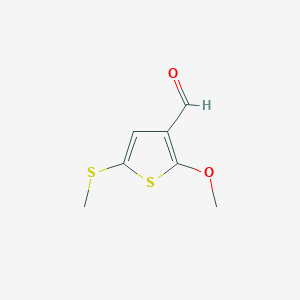
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with methoxy, methylsulfanyl, and formyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde typically involves the functionalization of a thiophene ring. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient methods such as:
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur or EtOCS2K to produce substituted thiophenes.
Direct C-H Arylation: This phosphine-free method couples aryl or heteroaryl bromides with thiophenes using palladium catalysts.
化学反応の分析
Types of Reactions
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-Methoxy-5-methylthiophene: Similar structure but lacks the formyl group.
2-Methoxy-3-thiophenecarboxaldehyde: Similar structure but lacks the methylsulfanyl group.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the methoxy group.
Uniqueness
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is unique due to the presence of both methoxy and methylsulfanyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
71908-79-7 |
|---|---|
分子式 |
C7H8O2S2 |
分子量 |
188.3 g/mol |
IUPAC名 |
2-methoxy-5-methylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8O2S2/c1-9-7-5(4-8)3-6(10-2)11-7/h3-4H,1-2H3 |
InChIキー |
COQJHYPLZCNYAN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(S1)SC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


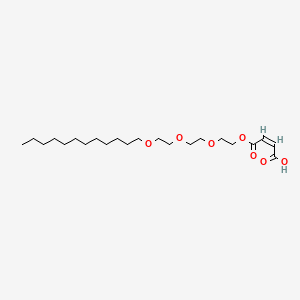
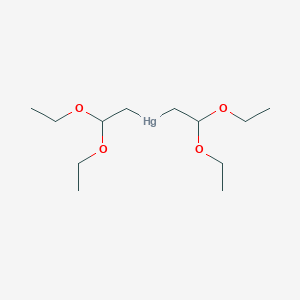
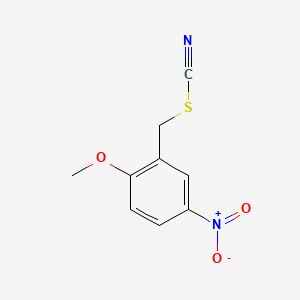
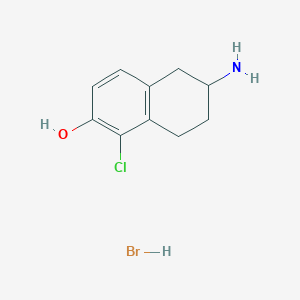

![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)

